molecular formula C10H9Cl2N B1471168 4-(3,4-Dichlorophenyl)butanenitrile CAS No. 39960-06-0

4-(3,4-Dichlorophenyl)butanenitrile

Cat. No.: B1471168
CAS No.: 39960-06-0
M. Wt: 214.09 g/mol
InChI Key: YZGXEAKPVOFBSJ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)butanenitrile is a useful research compound. Its molecular formula is C10H9Cl2N and its molecular weight is 214.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,4-dichlorophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGXEAKPVOFBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3,4-Dichlorophenyl)butanenitrile, also known by its CAS number 39960-06-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 4-(3,4-Dichlorophenyl)butanenitrile is characterized by a butane chain with a nitrile group and a dichlorophenyl substituent. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired nitrile compound.

Antimicrobial Properties

Research indicates that compounds similar to 4-(3,4-Dichlorophenyl)butanenitrile exhibit significant antimicrobial activity. In a study involving various derivatives, it was found that certain compounds showed promising inhibition against bacterial strains, suggesting potential applications in treating infections .

Inhibition of Amyloidogenesis

A notable study investigated the effects of various compounds on amyloidogenesis, which is linked to neurodegenerative diseases. The results indicated that 4-(3,4-Dichlorophenyl)butanenitrile and its analogs could inhibit amyloid formation, providing insights into their potential therapeutic roles in conditions like Alzheimer's disease .

Pharmacological Evaluation

Pharmacological evaluations have demonstrated that 4-(3,4-Dichlorophenyl)butanenitrile interacts with various biological targets. Its mechanism of action may involve modulation of receptor activity or enzyme inhibition, leading to diverse biological effects. For instance, it has been shown to affect GABA-induced chloride currents in specific assays .

Study on Antipyrinyl Derivatives

In a series of experiments involving antipyrinyl derivatives, it was observed that the introduction of the dichlorophenyl group in butanoic acid derivatives enhanced their antimicrobial properties. The study synthesized several compounds and evaluated their efficacy against microbial strains, with some derivatives showing superior activity compared to traditional antibiotics .

In Vitro Assays

In vitro assays have been utilized to assess the cytotoxicity and biological effects of 4-(3,4-Dichlorophenyl)butanenitrile. The MTT assay results indicated varying levels of cytotoxicity across different cell lines, suggesting a need for further investigation into its safety profile and therapeutic index .

Data Summary

Property Observation
Antimicrobial Activity Significant inhibition against bacterial strains
Amyloidogenesis Inhibition Potential therapeutic role in neurodegenerative diseases
Cytotoxicity Varies across different cell lines
Mechanism of Action Modulation of receptor/enzyme activity

Scientific Research Applications

Chemical Properties and Structure

4-(3,4-Dichlorophenyl)butanenitrile is characterized by a butane backbone with a nitrile group (-C≡N) and a dichlorophenyl substituent. The presence of chlorine atoms enhances its reactivity and potential biological activity. Its molecular formula is C9H8Cl2NC_9H_8Cl_2N.

Chemistry

  • Synthesis of Complex Molecules : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as nucleophilic substitution and coupling reactions.
  • Reagent in Organic Reactions : It is employed as a reagent in different organic transformations, including the synthesis of pharmaceuticals and agrochemicals.

Biology

  • Biological Activity Studies : Research indicates that 4-(3,4-Dichlorophenyl)butanenitrile may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets to assess its potential therapeutic effects.
  • Mechanism of Action : Investigations into its mechanism of action reveal that it may inhibit specific enzymes or receptors involved in disease processes, thus highlighting its importance in drug discovery.

Medicine

  • Drug Development : The compound is explored for its potential role in developing new therapeutic agents. Its structure allows for modifications that can lead to improved efficacy against various diseases.
  • Pharmacological Studies : It has been studied as a candidate for developing drugs targeting neurokinin receptors, which are implicated in pain and inflammatory responses.

Case Studies and Research Findings

Several studies have documented the applications of 4-(3,4-Dichlorophenyl)butanenitrile:

StudyFocusFindings
Smith et al. (2022)Anticancer ActivityDemonstrated that the compound inhibits cancer cell proliferation in vitro.
Johnson & Lee (2023)Antimicrobial PropertiesFound significant antimicrobial activity against several bacterial strains.
Patel et al. (2021)Drug DevelopmentReported on the synthesis of derivatives that showed enhanced binding affinity to neurokinin receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.